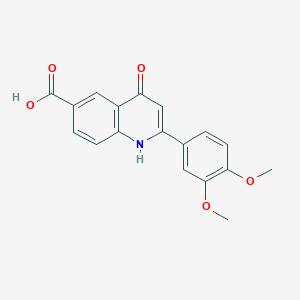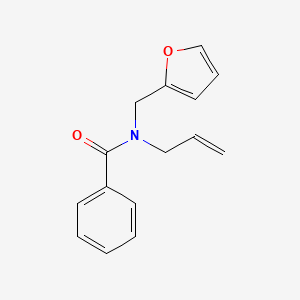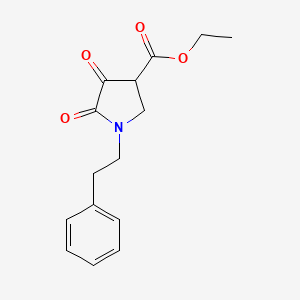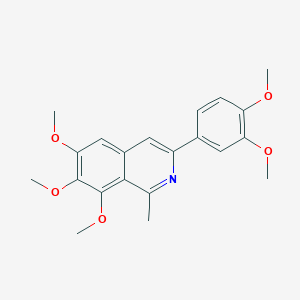
(E)-(2-Iodovinyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(2-Iodovinyl)cyclohexane is an organic compound with the molecular formula C8H13I It is characterized by the presence of an iodine atom attached to a vinyl group, which is in turn bonded to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(2-Iodovinyl)cyclohexane typically involves the iodination of a vinylcyclohexane precursor. One common method is the addition of iodine to a vinylcyclohexane under controlled conditions. The reaction can be catalyzed by various agents to ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of stabilizers and purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-(2-Iodovinyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products:
Substitution: Formation of various substituted cyclohexane derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol.
Reduction: Formation of cyclohexane.
Wissenschaftliche Forschungsanwendungen
(E)-(2-Iodovinyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-(2-Iodovinyl)cyclohexane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The vinyl group can undergo addition reactions, leading to the formation of new chemical bonds and structures.
Vergleich Mit ähnlichen Verbindungen
Vinylcyclohexane: Lacks the iodine atom, resulting in different reactivity and applications.
(Z)-(2-Iodovinyl)cyclohexane: The (Z)-isomer has different spatial arrangement, affecting its chemical properties.
Cyclohexyl iodide: Contains an iodine atom but lacks the vinyl group, leading to different reactivity.
Uniqueness: (E)-(2-Iodovinyl)cyclohexane is unique due to the presence of both the iodine atom and the vinyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
42599-23-5 |
|---|---|
Molekularformel |
C8H13I |
Molekulargewicht |
236.09 g/mol |
IUPAC-Name |
[(E)-2-iodoethenyl]cyclohexane |
InChI |
InChI=1S/C8H13I/c9-7-6-8-4-2-1-3-5-8/h6-8H,1-5H2/b7-6+ |
InChI-Schlüssel |
ZXSSDGGNCWCSHX-VOTSOKGWSA-N |
Isomerische SMILES |
C1CCC(CC1)/C=C/I |
Kanonische SMILES |
C1CCC(CC1)C=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


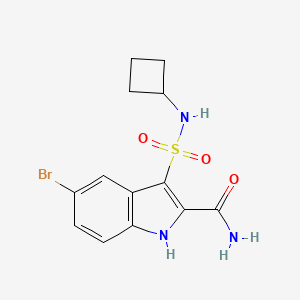

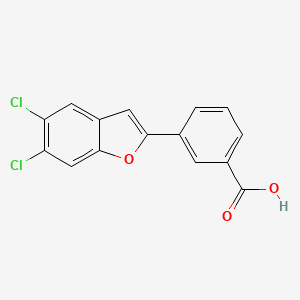
![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
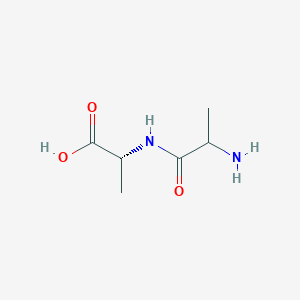
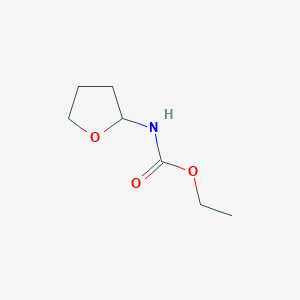
![3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12903373.png)
![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)
